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Compound of Interest

Compound Name:
2,5-Dimethyl-4-methoxy-3(2H)-

furanone

Cat. No.: B1214188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sensory profile and

odor threshold of Mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), a key aroma

compound found in a variety of fruits and a significant component in the flavor and fragrance

industry. This document outlines its distinct sensory characteristics, presents available

quantitative odor threshold data, and details the experimental methodologies used for its

evaluation.

Sensory Profile of Mesifurane
Mesifurane is a potent aroma compound renowned for its complex and desirable sensory

characteristics. Its profile is predominantly defined by sweet, caramel-like, and sherry-like

notes.[1] However, its perception can be multifaceted, with nuances that vary depending on its

concentration and the matrix in which it is present. A comprehensive sensory profile, compiled

from various organoleptic assessments, is detailed below.

Key Sensory Descriptors:

Primary Notes: Sweet, Caramel, Sherry-like, Burnt Sugar[2]

Secondary Notes: Fruity (specifically reminiscent of arctic bramble), Spicy, Cherry-like[3]
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Subtle Nuances: Musty, Earthy, Meaty, Vegetative, Coffee, Maple, Nutty[2]

The sensory perception of Mesifurane is also influenced by its stereochemistry. The (R)-(+)

isomer is reported to have intensive flavor characteristics of burnt caramel. Racemic

Mesifurane is often described as sweet, spicy, cherry-like, and earthy.

Odor and Flavor Thresholds
The odor threshold is a critical parameter for understanding the impact of an aroma compound.

It is defined as the lowest concentration of a substance that can be detected by the human

sense of smell. Two main types of thresholds are often considered: the detection threshold (the

concentration at which a stimulus is first detected) and the recognition threshold (the

concentration at which the stimulus can be identified).

While Mesifurane is recognized as a high-impact aroma chemical with a low odor threshold,

publicly available, peer-reviewed quantitative data, particularly in standard media like water or

air, is limited. The following table summarizes the available quantitative data for the odor

threshold of Mesifurane.

Compound
Threshold
Type

Medium
Threshold
Value

Reference

Mesifurane Odor Threshold

1.00% in

Dipropylene

Glycol

High

The Good

Scents

Company[2]

Note: The term "High" for odor strength as reported by The Good Scents Company suggests

that a very low concentration is perceptible, though a precise numerical value is not provided in

the publicly accessible data. Further investigation into proprietary databases or direct

experimental determination is recommended for precise quantitative values.

For context, related 4-hydroxy-3(2H)-furanones, such as Furaneol (4-hydroxy-2,5-dimethyl-

3(2H)-furanone), the precursor to Mesifurane, have reported odor thresholds ranging from 0.03

to 1,700 µg/L in water, indicating the high potency of this class of compounds.[4]

Experimental Protocols
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The determination of the sensory profile and odor threshold of Mesifurane involves a

combination of instrumental analysis and sensory evaluation by trained human panels. Gas

Chromatography-Olfactometry (GC-O) is a key technique for identifying odor-active compounds

in a sample.

Gas Chromatography-Olfactometry (GC-O) for Sensory
Profiling
GC-O combines the separation power of gas chromatography with the sensitivity of the human

nose as a detector. This technique allows researchers to pinpoint which volatile compounds in

a complex mixture are responsible for its characteristic aroma.

Methodology:

Sample Preparation: A volatile extract of the sample containing Mesifurane (e.g., strawberry

puree, arctic bramble juice) is prepared using methods such as headspace solid-phase

microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE).

Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph

equipped with a capillary column (e.g., FFAP or DB-5). The compounds are separated based

on their boiling points and polarity.

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One

stream is directed to a conventional detector (e.g., Flame Ionization Detector (FID) or Mass

Spectrometer (MS)) for chemical identification and quantification. The other stream is

directed to a sniffing port.

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and

records the time, duration, intensity, and description of any detected odors.

Data Analysis: The data from the chemical detector and the sensory panel are combined to

create an aromagram, which correlates specific chemical compounds with their perceived

odors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Sensory Signature of Mesifurane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214188#sensory-profile-and-odor-threshold-of-
mesifurane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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